molecular formula C19H13FN2O2S B2885762 2-[2-[2-(3-Fluorophenyl)-4-thiazolyl]ethyl]isoindole-1,3-dione CAS No. 250258-58-3

2-[2-[2-(3-Fluorophenyl)-4-thiazolyl]ethyl]isoindole-1,3-dione

Cat. No.: B2885762
CAS No.: 250258-58-3
M. Wt: 352.38
InChI Key: YTGSAHLSZMMNRT-UHFFFAOYSA-N
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Description

2-[2-[2-(3-Fluorophenyl)-4-thiazolyl]ethyl]isoindole-1,3-dione is a fluorinated heterocyclic compound featuring an isoindole-1,3-dione core linked to a 3-fluorophenyl-substituted thiazole via an ethyl chain. The isoindole-1,3-dione (phthalimide) moiety is a pharmacophore known for its role in modulating biological activity, particularly in antitumor and anti-inflammatory agents .

Properties

IUPAC Name

2-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O2S/c20-13-5-3-4-12(10-13)17-21-14(11-25-17)8-9-22-18(23)15-6-1-2-7-16(15)19(22)24/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGSAHLSZMMNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-[2-(3-Fluorophenyl)-4-thiazolyl]ethyl]isoindole-1,3-dione, also known by its CAS number 250258-58-3, is a synthetic compound belonging to the isoindole family. This compound has garnered attention due to its potential biological activities, particularly in cancer research. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H13FN2O2S
  • Molecular Weight : 352.38 g/mol
  • IUPAC Name : 2-[2-[2-(3-fluorophenyl)-4-thiazolyl]ethyl]-1H-isoindole-1,3-dione

The biological activity of this compound is primarily attributed to its ability to inhibit tumor cell proliferation. Studies have shown that it acts as an antimitotic agent, disrupting the normal cell cycle and promoting apoptosis in cancer cells.

In Vitro Studies

In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) evaluated the compound against approximately sixty cancer cell lines using a single-dose assay. The results indicated a mean growth inhibition (GI) value of 15.72 μM and a total growth inhibition (TGI) value of 50.68 μM, suggesting potent antitumor activity .

Case Study: A549 Lung Cancer Model

A specific study focused on the A549 lung adenocarcinoma cell line showed that the compound exhibited notable antiproliferative effects. The half-maximal inhibitory concentration (IC50) was determined using the MTT assay, revealing that the compound effectively reduced cell viability in a dose-dependent manner .

In Vivo Studies

In vivo studies further corroborated the anticancer potential of this compound. A xenograft model involving nude mice injected with A549 cells demonstrated significant tumor growth inhibition upon treatment with the compound. Tumor sizes were monitored over a period of 60 days, showing marked reductions compared to control groups .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the structure of this compound is crucial for its biological activity. The thiazole ring and the fluorophenyl moiety contribute significantly to its cytotoxic properties. Variations in these structures have been associated with differing levels of activity against various cancer types .

Comparative Biological Activity Table

CompoundIC50 (µM)Mechanism of ActionCell Line Tested
This compound15.72Antimitotic; Apoptosis inductionA549 Lung Cancer
Doxorubicin<0.5Topoisomerase II inhibitionVarious
Cisplatin~10DNA cross-linkingVarious

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Variations

Table 1: Key Structural Differences Among Isoindole-1,3-dione Derivatives
Compound Name / ID Substituent Features Key Functional Groups Reference Evidence
Target Compound 3-Fluorophenyl-thiazole, ethyl linker Thiazole, Fluorophenyl, Ethyl -
Compound 12 Imidazo[2,1-a]phthalazin-6-yl-phenyl Phthalazine, Imidazole [1]
Compound 4 () Indole-acryloyl-phenyl Indole, Acryloyl [2]
Compound 7 () 4-Fluoro-diphenylimidazolyl-phenyl Imidazole, Diphenyl, Fluorine [4]
2-[(3-Fluorophenyl)methyl] derivatives 3-Fluorophenylaminomethyl Fluorophenyl, Aminomethyl [6]
Compound 5e () 2-Fluorophenylaminomethyl Fluorophenyl (ortho-F) [6]

Key Observations :

  • The target compound’s thiazole ring distinguishes it from imidazole- or indole-containing analogs (e.g., Compounds 12 and 4), which may alter electronic properties and binding modes .
  • Fluorine position on the phenyl ring (meta in the target vs. ortho in Compound 5e ) influences steric and electronic interactions. Meta-substitution often enhances metabolic stability compared to ortho .

Key Observations :

  • Thiazole synthesis (target compound) likely involves Hantzsch thiazole formation, as seen in , where thiourea derivatives react with α-haloketones .
  • High-yield routes (e.g., Compound 5f at 84–93% ) often employ nucleophilic substitution or condensation under mild conditions, whereas brominated analogs () show lower yields (~13%) due to steric challenges .
Table 3: Activity and Property Comparison
Compound Reported Activity/Property Notes Reference Evidence
Target Compound Hypothesized antitumor activity (based on structural analogs) Thiazole enhances kinase inhibition [1, 5]
Compound 12 Antitumor activity (IC50 < 10 μM in leukemia cell lines) Phthalazine core critical for activity [1]
Compound 5e () No explicit activity data; meta-fluoro analogs show improved stability vs. ortho Fluorine position impacts pharmacokinetics [6]
Compound 7 () Crystallinity confirmed via ¹H-NMR; potential for solid-state stability Diphenylimidazole adds steric bulk [4]

Key Observations :

  • Thiazole vs. Imidazole : Thiazole-containing compounds (target, ) may exhibit stronger π-stacking with biological targets compared to imidazole derivatives (Compound 7) due to sulfur’s polarizability .
  • Fluorine Effects: Meta-fluorophenyl (target) likely improves metabolic stability and lipophilicity vs. non-fluorinated analogs, aligning with trends in Compound 5f .

Q & A

Q. What in vitro and in vivo models are appropriate for preliminary toxicity profiling?

  • Methodological Answer :
  • In vitro : HepG2 cells for hepatic toxicity (MTT assay), hERG inhibition assays for cardiotoxicity.
  • In vivo : Acute toxicity in rodents (OECD 423) with histopathology and serum biochemistry (ALT, creatinine).
  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-[2-(3-Fluorophenyl)-4-thiazolyl]ethyl]isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-[2-[2-(3-Fluorophenyl)-4-thiazolyl]ethyl]isoindole-1,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.